Benzo[4,5]thieno[2,3-d]pyrimidin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2OS/c13-9-8-6-3-1-2-4-7(6)14-10(8)12-5-11-9/h1-5H,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELJJSQADCDBMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)N=CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18774-49-7 | |
| Record name | 8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5,10,12-pentaen-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Benzo 1 2 Thieno 2,3 D Pyrimidin 4 Ol and Its Derivatives
Established Synthetic Routes and Reaction Mechanisms
The construction of the benzo mdpi.comresearchgate.netthieno[2,3-d]pyrimidine (B153573) scaffold is typically achieved through a sequence of reactions that first build the thiophene (B33073) ring onto a pre-existing cyclohexane (B81311) ring, followed by the annulation of the pyrimidine (B1678525) ring.
Gewald Reaction-Based Approaches for Thiophene Ring Formation
A cornerstone in the synthesis of the tetrahydrobenzo[b]thiophene precursor, essential for forming the target molecule, is the Gewald reaction. rsc.orgbldpharm.comnih.gov This versatile and widely used multi-component reaction provides an efficient method for constructing the 2-aminothiophene ring. rsc.orgbldpharm.com
The reaction typically involves three components:
A cyclic ketone, such as cyclohexanone (B45756). bldpharm.comnih.gov
An active methylene (B1212753) compound, commonly ethyl cyanoacetate (B8463686) or malononitrile (B47326). bldpharm.comnih.gov
Elemental sulfur. bldpharm.comnih.gov
These reactants are condensed in the presence of a basic catalyst, such as a secondary amine like morpholine (B109124) or piperidine. bldpharm.comnih.gov The mechanism begins with the Knoevenagel condensation of the cyclohexanone and the active methylene compound, followed by the addition of sulfur to the α-carbon of the nitrile. A subsequent intramolecular cyclization and tautomerization yields the highly functionalized 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate or a related carbonitrile derivative. rsc.orgbldpharm.com This intermediate is the key building block for the subsequent pyrimidine ring formation.
Table 1: Key Intermediates Synthesized via Gewald Reaction
| Reactants | Catalyst | Product | Reference |
|---|---|---|---|
| Cyclohexanone, Ethyl cyanoacetate, Sulfur | Piperidine | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | bldpharm.com |
| Cyclohexanone, Malononitrile, Sulfur | Morpholine | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | bldpharm.com |
| Cycloketone, Ethyl cyanoacetate, Sulfur | Secondary amine | Aminothiophene carboxylate ester | rsc.org |
Cyclization Reactions for Pyrimidine Ring Annulation
Once the 2-aminothiophene intermediate is synthesized, the next crucial step is the annulation of the pyrimidine ring to form the tricyclic benzo mdpi.comresearchgate.netthieno[2,3-d]pyrimidine system. This is typically achieved by reacting the amino group and the adjacent ester or nitrile group of the thiophene derivative with a suitable one-carbon synthon. bldpharm.commdpi.com
Common reagents and methods for this cyclization include:
Formamide (B127407): Heating the 2-aminothiophene precursor with an excess of formamide is a widely employed method that provides both the carbon and nitrogen atoms required to close the pyrimidine ring, yielding the 5,6,7,8-tetrahydrobenzo mdpi.comresearchgate.netthieno[2,3-d]pyrimidin-4(3H)-one. bldpharm.com
Formic Acid: Refluxing the 2-aminothiophene intermediate with formic acid can also lead to the formation of the pyrimidin-4-one ring. bldpharm.commdpi.com
Chloro-formamidine hydrochloride: This reagent can be used for the cyclization of the aminothiophene ester to yield the corresponding 4-amino derivative. nih.gov
Acetonitrile (B52724): In some cases, cyclization with acetonitrile can lead to the formation of a 2-methyl-substituted pyrimidine ring. nih.gov
These cyclization reactions are fundamental for creating the core structure of the target compound, which can then be further modified. nih.gov
Halogenation and Subsequent Nucleophilic Aromatic Substitution (SNAr) Reactions
A common strategy for the diversification of the benzo mdpi.comresearchgate.netthieno[2,3-d]pyrimidin-4-ol scaffold involves halogenation, followed by nucleophilic aromatic substitution (SNAr). This approach allows for the introduction of a wide variety of functional groups at the C4 position of the pyrimidine ring. nih.gov
The process begins with the conversion of the hydroxyl group of the pyrimidin-4-ol (which exists in tautomeric equilibrium with the pyrimidin-4-one) into a better leaving group, typically a chlorine atom. This is achieved by treating the parent compound with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like pyridine (B92270) or triethylamine. bldpharm.comnih.gov
The resulting 4-chloro-5,6,7,8-tetrahydrobenzo mdpi.comresearchgate.netthieno[2,3-d]pyrimidine is an activated electrophile. The electron-withdrawing nature of the pyrimidine ring facilitates nucleophilic attack at the C4 position, leading to the displacement of the chloride ion. A diverse range of nucleophiles can be employed in these SNAr reactions, including:
Amines (e.g., p-aminobenzoic acid, piperazine) bldpharm.com
Hydrazine hydrate (B1144303)
Other nucleophiles to create a variety of derivatives.
This two-step sequence is a powerful tool for generating libraries of compounds for structure-activity relationship studies. nih.gov
Multi-Component Reactions and One-Pot Syntheses
True one-pot syntheses that construct the entire tricyclic system from simple acyclic precursors in a single transformation are less common. However, the sequential nature of the synthesis can sometimes be performed in a "one-pot" fashion, where the intermediate 2-aminothiophene from the Gewald reaction is not isolated but is directly treated with a cyclizing agent to form the pyrimidine ring. This approach improves efficiency by reducing the number of workup and purification steps. For instance, a one-pot synthesis of related benzopyrano-pyrimidine derivatives has been established, suggesting the potential for similar strategies in the thieno-pyrimidine series.
Advanced Synthetic Strategies and Methodological Innovations
To improve the efficiency, yield, and environmental footprint of the synthesis of benzo mdpi.comresearchgate.netthieno[2,3-d]pyrimidin-4-ol and its derivatives, more advanced synthetic methods have been developed.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a valuable technique to accelerate chemical reactions. This technology has been successfully applied to the synthesis of benzo mdpi.comresearchgate.netthieno[2,3-d]pyrimidinone derivatives, offering significant advantages over conventional heating methods.
In a typical procedure, the cyclization of the 2-aminothiophene precursor can be carried out under microwave irradiation. Research has shown that this method can dramatically reduce reaction times from hours to minutes and often results in higher yields of the desired product. For example, the synthesis of 2-aryl-5,6,7,8-tetrahydrobenzo mdpi.comresearchgate.netthieno[2,3-d]pyrimidinones has been achieved using both conventional and microwave irradiation methods, with the latter proving to be far more efficient. The use of microwave assistance is an eco-friendly approach that aligns with the principles of green chemistry by reducing energy consumption and reaction times.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Step | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Cyclization to form 2-aryl-5,6,7,8-tetrahydrobenzo mdpi.comresearchgate.netthieno[2,3-d]pyrimidinones | Conventional Heating | Several hours | Good | |
| Microwave Irradiation | Minutes | Higher |
Palladium-Catalyzed Intramolecular N-Arylation Approaches
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While direct intramolecular N-arylation to form the benzo nih.govmdpi.comthieno[2,3-d]pyrimidin-4-ol core is not extensively documented, the principles of this methodology are widely applied in the synthesis of related fused pyrimidine systems. This approach typically involves the cyclization of a suitably substituted precursor containing an N-H group and an aryl halide.
The general strategy would involve a starting material such as a 2-amino-3-carbamoylbenzo[b]thiophene derivative halogenated at a strategic position on a tethered N-aryl group. In the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base, an intramolecular Buchwald-Hartwig amination reaction could be envisioned to construct the pyrimidinone ring. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and avoiding side reactions.
Table 1: Key Components in Palladium-Catalyzed N-Arylation
| Component | Role | Examples |
| Palladium Precatalyst | Forms the active Pd(0) species | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Stabilizes the catalyst and facilitates the reaction | Buchwald or Hartwig phosphine ligands (e.g., XPhos, SPhos) |
| Base | Promotes deprotonation of the amine | K₂CO₃, Cs₂CO₃, NaOtBu |
| Solvent | Solubilizes reactants and influences reaction rate | Toluene, Dioxane, DMF |
Copper Iodide Catalysis in Pyrimidine Derivative Synthesis
Copper-catalyzed reactions, particularly those employing copper(I) iodide (CuI), offer a cost-effective and efficient alternative to palladium-based systems for the formation of C-N bonds. The Ullmann condensation, a classic example of copper-catalyzed N-arylation, has been modernized and is now applicable to a wider range of substrates under milder conditions.
In the context of benzo nih.govmdpi.comthieno[2,3-d]pyrimidine synthesis, a copper-catalyzed approach could be employed for the intermolecular coupling of a 2-aminobenzo[b]thiophene-3-carboxamide (B8540532) with a dihalomethane or a related electrophile to construct the pyrimidinone ring. Alternatively, an intramolecular cyclization of a pre-functionalized substrate, analogous to the palladium-catalyzed route, could also be facilitated by a copper catalyst. The presence of a ligand, such as a diamine or an amino acid, can significantly accelerate the reaction and improve yields.
Electrosynthesis Methodologies for Spiro Compounds
Electrosynthesis, or organic electrochemistry, is emerging as a powerful and sustainable tool in organic synthesis. By using electricity to drive chemical reactions, it often avoids the need for harsh reagents and can lead to unique chemical transformations. One area where electrosynthesis has shown significant promise is in the construction of spirocyclic compounds, where two rings share a single atom.
While the direct electrosynthesis of spiro-benzo nih.govmdpi.comthieno[2,3-d]pyrimidines is a specialized area, the principles can be extrapolated from the electrosynthesis of other spiro-pyrimidine derivatives. A common strategy involves the electrochemical oxidation or reduction of a precursor molecule to generate a reactive intermediate, which then undergoes an intramolecular cyclization to form the spirocyclic system. This method can offer high levels of chemo- and regioselectivity under mild conditions.
Divergence in Starting Materials and Synthetic Versatility
The synthetic versatility of the benzo nih.govmdpi.comthieno[2,3-d]pyrimidine scaffold is largely dependent on the availability and diversity of the starting materials. A common and highly effective starting point for the synthesis of this heterocyclic system is the Gewald reaction. nih.gov This multicomponent reaction typically involves a ketone or aldehyde, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base to afford a highly functionalized 2-aminothiophene. nih.gov
For the synthesis of tetrahydrobenzo nih.govmdpi.comthieno[2,3-d]pyrimidin-4-ol derivatives, cyclohexanone is a frequently used starting ketone. nih.gov The resulting 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate or -carbonitrile is a key intermediate that can be further elaborated to construct the fused pyrimidine ring. nih.gov The use of different cyclic ketones allows for the synthesis of analogues with varying ring sizes fused to the thiophene.
The versatility of this approach is further enhanced by the variety of reagents that can be used to form the pyrimidine ring. For example, cyclization of the 2-aminothiophene intermediate with formamide, urea, or isocyanates can lead to the formation of the pyrimidin-4-one ring system. mdpi.com This divergence in starting materials and cyclizing agents provides access to a wide array of substituted benzo nih.govmdpi.comthieno[2,3-d]pyrimidin-4-ols.
Strategies for Functional Group Introduction and Modification
Once the core benzo nih.govmdpi.comthieno[2,3-d]pyrimidin-4-ol scaffold is constructed, further functionalization and modification are often necessary to modulate the biological activity of the molecule. The inherent chemical properties of the fused heterocyclic system offer several positions for the introduction of new functional groups.
The pyrimidine ring is a key site for modification. The hydroxyl group at the C4 position can be converted to a chloro group using reagents like phosphorus oxychloride (POCl₃). ijacskros.com This 4-chloro derivative is a versatile intermediate for nucleophilic substitution reactions, allowing for the introduction of various amine, ether, and thioether functionalities. mdpi.com
The C2 position of the pyrimidine ring also offers opportunities for functionalization. Depending on the cyclizing agent used in the initial synthesis, this position can be unsubstituted or can bear a substituent that can be further modified. For instance, if thiourea (B124793) is used for cyclization, a 2-thioxo derivative is obtained, which can be alkylated or oxidized.
Furthermore, modifications can be made to the benzo portion of the molecule, provided that appropriately substituted starting materials are used in the initial Gewald reaction. This allows for the introduction of a wide range of substituents, such as halogens, alkyl, and alkoxy groups, which can influence the physicochemical properties and biological activity of the final compounds. The amino group at the 3-position of the pyrimidine ring can also be a site for derivatization, for example, through acylation or the formation of Schiff bases. nih.gov
Table 2: Common Functional Group Transformations on the Benzo nih.govmdpi.comthieno[2,3-d]pyrimidine Scaffold
| Position | Initial Functional Group | Reagent/Condition | Resulting Functional Group |
| C4 | -OH | POCl₃ | -Cl |
| C4 | -Cl | R-NH₂ | -NHR |
| C4 | -Cl | R-OH / Base | -OR |
| C2 | -H | Various electrophiles | Substituted C2 |
| N3 | -H | Acylating agents | -Acyl |
| Benzo Ring | -H | Electrophilic substitution (on starting material) | Substituted Benzo Ring |
Structure Activity Relationship Sar Studies of Benzo 1 2 Thieno 2,3 D Pyrimidin 4 Ol Derivatives
Impact of Substituent Modifications on Biological Activities
The biological activity of benzo nih.govnih.govthieno[2,3-d]pyrimidin-4-ol derivatives is profoundly influenced by the nature and position of various substituents. Strategic modifications to the core scaffold and its peripheral groups have led to the identification of compounds with enhanced and specific biological actions.
Substitutions at the Pyrimidine (B1678525) Core (e.g., C-2, C-4 Positions)
The pyrimidine core of the benzo nih.govnih.govthieno[2,3-d]pyrimidine (B153573) scaffold offers key positions for substitution, notably at the C-2 and C-4 positions, which significantly modulate the biological activity of these compounds.
At the C-2 position, the introduction of different functional groups has been shown to be a critical determinant of potency and selectivity. For instance, in studies targeting human thymidylate synthase (hTS) and human dihydrofolate reductase (hDHFR), the substitution at the 2-position dictates the inhibitory profile. nih.gov Derivatives bearing a 2-methyl (2-CH3) substituent exhibit inhibitory activity against hTS but not hDHFR. nih.govresearchgate.net However, the isosteric replacement of the 2-methyl group with a 2-amino (2-NH2) group leads to a more than 10-fold increase in hTS inhibition and also confers potent inhibitory activity against hDHFR. nih.govresearchgate.net This highlights the importance of the hydrogen-bonding capacity and electronic nature of the substituent at this position for dual-target inhibition. Further modifications at the 2-position, such as the introduction of chloromethyl and pyridine (B92270) groups, have been found to enhance anti-inflammatory activity, suggesting that electron-donating groups at this position are favorable. nih.gov
The C-4 position is another critical site for modification. The conversion of the 4-ol to a 4-chloro derivative serves as a key synthetic intermediate for introducing various amine-containing moieties via nucleophilic aromatic substitution (SNAr) reactions. mdpi.com The nature of the substituent at C-4 directly impacts the compound's biological function. For example, the introduction of a 4-amino group is a common feature in many biologically active derivatives. mdpi.com Furthermore, linking different peripheral moieties, such as piperazine (B1678402) or phthalimide (B116566) groups, through the C-4 position has led to the development of compounds with diverse activities, including microtubule targeting agents and dipeptidyl peptidase-4 (DPP-4) inhibitors. nih.govmdpi.com
Table 1: Impact of Substitutions at the Pyrimidine Core on Biological Activity
| Position | Substituent | Biological Activity | Reference |
|---|---|---|---|
| C-2 | -CH3 | hTS inhibition | nih.govresearchgate.net |
| C-2 | -NH2 | Dual hTS and hDHFR inhibition | nih.govresearchgate.net |
| C-2 | Chloromethyl | Anti-inflammatory | nih.gov |
| C-2 | Pyridine | Anti-inflammatory | nih.gov |
| C-4 | -Cl | Synthetic intermediate | mdpi.com |
| C-4 | -NH-aryl | Anticancer | mdpi.com |
| C-4 | Piperazinyl | Antimalarial, Microtubule targeting | mdpi.comrsc.org |
| C-4 | Phthalimide | DPP-4 inhibition | nih.gov |
Modifications of the Thiophene (B33073) Ring System (e.g., Saturation, Substitution Patterns)
Modifications to the thiophene ring system, particularly through saturation of the fused benzene (B151609) ring to form tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidine derivatives, have a significant impact on the biological profile of these compounds. This saturation alters the planarity and conformational flexibility of the molecule, which can lead to improved interactions with biological targets.
The 5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidine scaffold is a common feature in derivatives developed as anti-inflammatory agents, microtubule targeting agents, and antimalarial compounds. nih.govmdpi.comrsc.org For instance, a series of 4-substituted 5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidines were found to be potent microtubule depolymerizing agents. mdpi.com The tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidine ring was shown to be significantly better for microtubule depolymerizing activity compared to the analogous pyrimido[4,5-b]indole ring. mdpi.com
While direct substitution on the thiophene ring of the benzo nih.govnih.govthieno[2,3-d]pyrimidine system is less explored in the provided context, the fusion of an additional thiophene ring to create a thieno[3′,2′:4,5] nih.govbenzothieno[2,3-d]pyrimidine system introduces significant helical distortion, which can influence molecular recognition. rsc.org
Influence of Peripheral Moieties and Linkers (e.g., Piperazine, Phthalimide, Aryl Groups)
The attachment of various peripheral moieties and linkers to the benzo nih.govnih.govthieno[2,3-d]pyrimidine core is a widely used strategy to modulate the pharmacological properties of these compounds.
Piperazine Moiety: The piperazine ring is a common linker, often attached at the C-4 position of the pyrimidine core. In a series of antimalarial agents, a 4-(piperazin-1-yl) substituent was a key feature. rsc.org The nature of the substituent on the distal nitrogen of the piperazine ring plays a crucial role in determining the activity. For example, the introduction of substituted phenol (B47542) derivatives via a Petasis reaction on the piperazine nitrogen led to compounds with significant activity against the chloroquine-resistant W2 strain of Plasmodium falciparum. rsc.org
Phthalimide Moiety: The introduction of a phthalimide group has been shown to confer specific biological activities. A study on dipeptidyl peptidase-4 (DPP-4) inhibitors revealed that benzo nih.govnih.govthieno[2,3-d]pyrimidine phthalimide derivatives exhibited better activity than their amine precursors. nih.gov The most effective inhibitor from this series was 2-(2-(3-chlorobenzyl)-5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione, which was identified as a rare noncompetitive DPP-4 inhibitor. nih.gov
Aryl Groups: The presence and substitution pattern of peripheral aryl groups significantly influence the biological activity. In a series of microtubule targeting agents, a p-methoxyphenyl substitution was incorporated, akin to known microtubule inhibitors like colchicine (B1669291) and combretastatin (B1194345) A-4. mdpi.com The nature and position of substituents on these aryl rings can fine-tune the potency. For instance, tethering an aryl group via a propyl linker at the C-5 position of the related thieno[2,3-b]pyridine (B153569) scaffold resulted in compounds with potent anti-proliferative activity. nih.gov
Table 2: Influence of Peripheral Moieties on Biological Activity
| Peripheral Moiety | Linker/Position | Target/Activity | Key Findings | Reference |
|---|---|---|---|---|
| Substituted Phenol | Piperazine at C-4 | Antimalarial (P. falciparum) | Substituents on the phenol ring are critical for potency. | rsc.org |
| Phthalimide | Direct attachment at C-4 | DPP-4 Inhibition | Phthalimide derivatives are more active than amine precursors; noncompetitive inhibition observed. | nih.gov |
| p-Methoxyphenyl | Attached at C-4 | Microtubule Depolymerization | Mimics known microtubule inhibitors. | mdpi.com |
| Aryl | Propyl linker at C-5 (thieno[2,3-b]pyridine) | Anti-proliferative | The propyl linker optimally positions the aryl group in a lipophilic pocket of the target enzyme. | nih.gov |
Isosteric Replacements and Bioisosteric Design Strategies
Isosteric and bioisosteric replacements are fundamental strategies in the design of benzo nih.govnih.govthieno[2,3-d]pyrimidin-4-ol derivatives to improve their pharmacological properties.
The thieno[2,3-d]pyrimidine scaffold itself is considered a bioisostere of purine (B94841) and quinazoline, which are important pharmacophores in numerous biologically active molecules. nih.govnih.gov This bioisosteric relationship has been exploited to develop compounds with a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govmdpi.com
A specific example of isosteric replacement is the substitution of a nitrogen atom for a sulfur atom. The replacement of the -NH- group in a pyrimido[4,5-b]indole ring with a sulfur atom (-S-) to form the 5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidine ring has been shown to improve antiproliferative and microtubule depolymerizing activities. mdpi.com
Scaffold hopping is another bioisosteric design strategy that has been successfully applied. For instance, scaffold hopping from thieno[2,3-d]pyrimidines to furano[2,3-d]pyrimidines has been used to identify potent inhibitors of the enzyme Notum. nih.gov While the furano[2,3-d]pyrimidine core is more polar, appropriate substitution can restore potent inhibitory activity. nih.gov
Scaffold Scrutiny and Core Structure Optimization for Enhanced Potency and Selectivity
The benzo nih.govnih.govthieno[2,3-d]pyrimidine scaffold has proven to be a versatile template for the development of potent and selective therapeutic agents. Optimization of this core structure is a continuous effort in medicinal chemistry.
One approach to scaffold optimization is the strategic introduction of substituents to achieve dual-target inhibition. As mentioned earlier, modification at the C-2 position of the benzo nih.govnih.govthieno[2,3-d]pyrimidine core allowed for the development of compounds that can inhibit both hTS and hDHFR, which is a desirable feature in cancer chemotherapy. nih.gov
Another optimization strategy involves modifying the core to improve physicochemical properties, such as reducing lipophilicity to decrease P-glycoprotein (P-gp) mediated efflux. The thieno[2,3-d]pyrimidine scaffold has been noted to have a slight advantage in terms of lower lipophilicity compared to some of its isosteres. nih.gov
Furthermore, the fusion of additional rings to the core scaffold can lead to novel chemical entities with distinct properties. The synthesis of a hybrid compound bearing a 4,5-imidazolidinedione moiety fused to the thieno[2,3-d]pyrimidine core represents an effort to create new biologically active molecules. mdpi.com Such core structure modifications can lead to compounds with novel mechanisms of action or improved pharmacological profiles.
Mechanistic Investigations and Molecular Target Elucidation
Interactions with Key Biological Pathways and Enzymes
A significant mechanism of action for certain benzo nih.govmdpi.comthieno[2,3-d]pyrimidine (B153573) derivatives is the disruption of microtubule dynamics, a process fundamental to the formation of the mitotic spindle during cell division. mdpi.com These compounds function as microtubule-destabilizing agents by binding to the colchicine (B1669291) binding site located at the interface between α- and β-tubulin heterodimers. nih.govmdpi.com This binding prevents the polymerization of tubulin into microtubules, leading to mitotic arrest and subsequent induction of apoptosis (programmed cell death). mdpi.com
A series of 4-substituted 5,6,7,8-tetrahydrobenzo nih.govmdpi.comthieno[2,3-d]pyrimidines were designed as microtubule targeting agents. One of the most potent compounds in this series, compound 4 , demonstrated an IC50 value of 9.0 nM for antiproliferative effects in MDA-MB-435 cancer cells and an EC50 of 19 nM for microtubule depolymerization. mdpi.com Molecular docking studies confirmed that the concave structure of the tetrahydrobenzo nih.govmdpi.comthieno[2,3-d]pyrimidine scaffold effectively fits into the B-ring region of the colchicine binding site. mdpi.com
| Compound | Target | IC50 (nM) | EC50 (nM) |
| Compound 4 (a 5,6,7,8-tetrahydrobenzo nih.govmdpi.comthieno[2,3-d]pyrimidine derivative) | Proliferation (MDA-MB-435 cells) | 9.0 | |
| Compound 4 (a 5,6,7,8-tetrahydrobenzo nih.govmdpi.comthieno[2,3-d]pyrimidine derivative) | Microtubule Depolymerization | 19 |
The PIM family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are proto-oncogenes that play a critical role in cell survival and proliferation, making them attractive targets for cancer therapy. nih.gov Benzothienopyrimidinones, a class of compounds derived from the benzo nih.govmdpi.comthieno[2,3-d]pyrimidine scaffold, have been identified as potent inhibitors of all three PIM kinase isoforms. nih.gov
Structure-activity relationship (SAR) studies led to the development of compounds with significant potency. For instance, compound 14j from one such study showed potent inhibition with K(i) values of 2 nM, 3 nM, and 0.5 nM against Pim-1, Pim-2, and Pim-3, respectively. nih.gov These inhibitors were shown to interrupt the phosphorylation of downstream targets like the pro-apoptotic protein Bad, confirming their mechanism-based activity in cells. nih.gov
| Compound | Pim-1 K(i) (nM) | Pim-2 K(i) (nM) | Pim-3 K(i) (nM) |
| 14j (a 3H-benzo nih.govmdpi.comthieno[3,2-d]pyrimidin-4-one derivative) | 2 | 3 | 0.5 |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govresearchgate.net The benzo nih.govmdpi.comthieno[2,3-d]pyrimidine scaffold has served as a template for designing potent VEGFR-2 inhibitors.
In one study, novel hexahydrobenzo nih.govmdpi.comthieno[2,3-d]pyrimidine derivatives were synthesized and evaluated. Compound 6f emerged as a particularly potent inhibitor, with an IC50 value of 0.066 µM against VEGFR-2, which was more potent than the reference drug sorafenib. nih.gov Another thieno[2,3-d]pyrimidine derivative was reported to inhibit VEGFR-2 with an IC50 of 68.13 nM. scispace.com These compounds were also shown to suppress the migratory potential of human umbilical vein endothelial cells (HUVECs), further validating their anti-angiogenic properties. nih.gov
| Compound | Target | IC50 (µM) |
| 6f (a hexahydrobenzo nih.govmdpi.comthieno[2,3-d]pyrimidine derivative) | VEGFR-2 | 0.066 |
| Thieno[2,3-d]pyrimidine derivative | VEGFR-2 | 0.068 |
The PI3K/AKT/mTOR signaling pathway is a crucial intracellular cascade that regulates cell proliferation, growth, and survival. Its dysregulation is a common feature in many cancers. nih.gov Research has shown that benzo nih.govmdpi.comthieno[2,3-d]pyrimidine derivatives can modulate this pathway.
The potent VEGFR-2 inhibitor, compound 6f , was also found to significantly reduce the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway. nih.gov This dual action of inhibiting both a receptor tyrosine kinase and its downstream signaling pathway highlights the multifaceted anti-cancer potential of this chemical scaffold. Further studies have focused on designing novel thieno[2,3-d]pyrimidine derivatives specifically as PI3K inhibitors, with some compounds exhibiting remarkable potency in the nanomolar range. researchgate.net
The Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR) are receptor tyrosine kinases that, when overactivated, can drive tumor cell proliferation and survival. nih.govresearchgate.net The development of dual inhibitors that can target both receptors simultaneously is a promising strategy in cancer therapy.
Novel thieno[2,3-d]pyrimidin-4-one derivatives have been synthesized and identified as dual inhibitors of both EGFR and FGFR. nih.govresearchgate.net In one study, compound 25 was identified as the most potent dual inhibitor, with IC50 values of 0.059 µM against EGFR and 0.029 µM against FGFR. nih.govresearchgate.net This dual inhibitory activity was associated with the induction of apoptosis and cell cycle arrest in the G2/M phase. nih.govresearchgate.net
| Compound | Target | IC50 (µM) |
| 25 (a thieno[2,3-d]pyrimidin-4-one derivative) | EGFR | 0.059 |
| 25 (a thieno[2,3-d]pyrimidin-4-one derivative) | FGFR | 0.029 |
Kinase Inhibition Profiles
Extracellular Signal-Regulated Kinase (ERK) Inhibition
While direct enzymatic inhibition data for Benzot mdpi.comresearchgate.nethieno[2,3-d]pyrimidin-4-ol against Extracellular Signal-Regulated Kinase (ERK) is not extensively detailed in the available literature, studies on related derivatives of tetrahydrobenzot mdpi.comresearchgate.nethieno[2,3-d]pyrimidine have shed light on their impact on the MAPK/ERK signaling pathway. Certain derivatives have been shown to significantly inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs), which includes ERK, in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition of ERK phosphorylation is a key part of the mechanism through which these compounds exert their anti-inflammatory effects, as it disrupts the downstream signaling cascade that leads to the production of pro-inflammatory mediators.
Phosphodiesterase 7 (PDE7) Inhibition
Derivatives of the isomeric thieno[3,2-d]pyrimidin-4(3H)-one scaffold have been identified as potent and selective inhibitors of Phosphodiesterase 7 (PDE7). acs.orgnih.govPDE7 is a key enzyme in the degradation of cyclic adenosine (B11128) monophosphate (cAMP), and its inhibition is a therapeutic strategy for inflammatory diseases. Research has led to the discovery of 2-(cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives with single-digit nanomolar potency against PDE7. acs.orgFurther modifications, such as the introduction of an isopropylamino group at the 2-position and a 3-pyrrolidine moiety at the 7-position of the thienopyrimidinone core, have yielded compounds with high potency, good aqueous solubility, and excellent selectivity for PDE7. nih.gov
| Compound Series | Target | Potency | Reference |
|---|---|---|---|
| 2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives | PDE7 | Single-digit nanomolar IC50 | acs.org |
Cyclooxygenase (COX) Enzyme Inhibition (COX-1, COX-2)
Derivatives of tetrahydrobenzot mdpi.comresearchgate.nethieno[2,3-d]pyrimidine have been investigated for their anti-inflammatory effects via the inhibition of cyclooxygenase (COX) enzymes. Certain synthesized monomers and a heterodimer from this class have demonstrated potent and selective inhibitory activity against COX-2. For instance, compound 5k from a monomeric series showed a high COX-2 inhibitory activity with an IC50 value of 0.068 μM and a selectivity index (SI) of 160.441. An even more potent and selective inhibition was observed with a heterodimer, 11 , which had a COX-2 IC50 of 0.065 μM and an SI of 173.846. Furthermore, other studies have confirmed that tetrahydrobenzot mdpi.comresearchgate.nethieno[2,3-d]pyrimidine derivatives can strongly suppress the expression of the COX-2 enzyme in stimulated macrophages.
| Compound | Target | IC50 (μM) | Selectivity Index (SI) |
| Monomer 5k | COX-2 | 0.068 | 160.441 |
| Heterodimer 11 | COX-2 | 0.065 | 173.846 |
Serum and Glucocorticoid Regulated Kinase 1 (SGK1) Inhibition
Based on a review of the available scientific literature, there is no direct evidence or specific studies detailing the inhibitory activity of Benzot mdpi.comresearchgate.nethieno[2,3-d]pyrimidin-4-ol or its close derivatives against Serum and Glucocorticoid Regulated Kinase 1 (SGK1).
Dipeptidyl Peptidase-4 (DPP-4) Inhibition and Noncompetitive Mechanisms
A study of benzot mdpi.comresearchgate.nethieno[2,3-d]pyrimidine derivatives revealed their potential as inhibitors of dipeptidyl peptidase-4 (DPP-4), an important target in the management of type 2 diabetes. Phthalimide (B116566) derivatives, in particular, showed better activity than their amine precursors. The most effective inhibitor identified was 2-(2-(3-chlorobenzyl)-5,6,7,8-tetrahydrobenzot mdpi.comresearchgate.nethieno[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione (compound 14), which exhibited an IC50 of 34.17 ± 5.11 μM. nih.govMechanistic studies further revealed that this compound acts as a rare noncompetitive inhibitor of DPP-4. nih.govMolecular docking and dynamics simulations suggested that its binding involves key residues such as Tyr547, Lys554, and Trp629 in the enzyme. nih.gov
| Compound | Target | IC50 (μM) | Mechanism of Inhibition |
|---|
Reverse Transcriptase (RT) Inhibition, particularly HIV-1 Non-Nucleoside Reverse Transcriptase (NNRTI) Mechanism
The benzot mdpi.comresearchgate.nethieno[2,3-d]pyrimidine scaffold has been utilized in the design of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. Research has demonstrated that derivatives of this structure can exhibit potent antiviral activity against wild-type and mutant strains of HIV-1. For example, certain sulfonamide-containing thiophene[3,2-d]pyrimidine derivatives, which are structurally related, have shown potent activity with EC50 values in the single-digit nanomolar range against wild-type HIV-1. nih.govThese compounds were also found to have a high affinity for the wild-type HIV-1 reverse transcriptase, with IC50 values in the low micromolar range, confirming their mechanism as classical NNRTIs. nih.gov
Dihydrofolate Reductase (DHFR) Inhibition
The thieno[2,3-d]pyrimidine core is a well-established scaffold for the development of inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in folate metabolism and a target for antimicrobial and anticancer therapies. Studies on 2-amino-4-oxo-thieno[2,3-d]pyrimidine derivatives have identified compounds with potent dual inhibitory activity against both thymidylate synthase (TS) and DHFR. For instance, one such analogue demonstrated potent inhibition of human DHFR, with an IC50 value of 0.56 µM. nih.govMore recent research into new thieno[2,3-d]pyrimidine-4-one derivatives has led to the identification of compounds with even greater potency. One standout compound exhibited a DHFR inhibitory IC50 of 0.20 μM, which was more potent than the classical DHFR inhibitor methotrexate (B535133) (IC50 = 0.22 μM) in the same assay. researchgate.net
| Compound Series | Target | IC50 (μM) |
|---|---|---|
| 2-amino-4-oxo-thieno[2,3-d]pyrimidine analogue | Human DHFR | 0.56 |
NF-κB and MAPK Signaling Pathway Modulation in Inflammatory Responses
Derivatives of tetrahydrobenzo researchgate.netrsc.orgthieno[2,3-d]pyrimidine have demonstrated significant anti-inflammatory properties by modulating the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov Activated macrophages are central to the inflammatory response, releasing mediators like nitric oxide (NO) and various cytokines. nih.gov
In studies using lipopolysaccharide (LPS)-stimulated macrophages, specific derivatives significantly inhibited the production of NO and inflammatory cytokines such as IL-6 and TNF-α. nih.gov The mechanism for this involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. nih.gov Furthermore, these compounds were found to prevent the nuclear translocation of the NF-κB p65 subunit by inhibiting the degradation of IκBα. nih.gov
The MAPK pathways, which include ERK1/2, p38, and JNK protein kinases, are also crucial regulators of inflammation. nih.gov Treatment with benzo researchgate.netrsc.orgthieno[2,3-d]pyrimidine derivatives has been shown to significantly inhibit the phosphorylation of these MAPKs in LPS-stimulated cells. nih.gov This dual inhibition of both NF-κB and MAPK pathways highlights the potent anti-inflammatory potential of this class of compounds. nih.gov
| Compound Derivative | Effect on Inflammatory Pathways | Mechanism of Action |
|---|---|---|
| A2, A6, B7 (Tetrahydrobenzo researchgate.netrsc.orgthieno[2,3-d]pyrimidine derivatives) | Inhibition of NO and inflammatory cytokine secretion. | Suppression of iNOS and COX-2 expression; prevention of NF-κB p65 nuclear translocation. nih.gov |
| A2, A6, B7 (Tetrahydrobenzo researchgate.netrsc.orgthieno[2,3-d]pyrimidine derivatives) | Inhibition of MAPK phosphorylation. | Suppression of ERK1/2, p38, and JNK phosphorylation. nih.gov |
Gonadotropin-Releasing Hormone Receptor (GnRHR) Antagonism
The thieno[2,3-d]pyrimidine scaffold is a key structural feature in the development of non-peptide antagonists for the Gonadotropin-Releasing Hormone Receptor (GnRHR), also known as the Luteinizing Hormone-Releasing Hormone (LH-RH) receptor. rsc.org GnRH antagonists work by competitively binding to GnRH receptors in the pituitary gland, which rapidly suppresses the release of gonadotropins (LH and FSH). medchemexpress.com This mechanism is therapeutically valuable in hormone-dependent conditions. rsc.org
Researchers have designed thieno[2,3-d]pyrimidine-2,4-dione derivatives that are potent and orally bioavailable antagonists of the human GnRH receptor. rsc.org The design of these molecules was based on mimicking the (Tyr5-Gly6-Leu7-Arg8) β-turn structure of the natural GnRH decapeptide, which is a crucial element for receptor binding. rsc.org This indicates that the rigid bicyclic thienopyrimidine core serves as an effective scaffold to position key substituents in a way that allows for high-affinity binding to the GnRH receptor, thereby blocking the action of the endogenous hormone. rsc.org
Inhibition of Interaction between DNA Repair Proteins (e.g., REV7)
The benzo researchgate.netrsc.orgthieno[2,3-d]pyrimidin-4-ol framework has been identified as relevant in the context of inhibiting DNA repair pathways. Specifically, derivatives of thieno[2,3-d]pyrimidin-4-one have been reported for their inhibitory activity against the interaction between the DNA repair proteins REV7 and REV3L. researchgate.nethilarispublisher.com REV7 is a versatile protein involved in multiple cellular processes, including translesion synthesis (TLS), a DNA damage tolerance mechanism. nih.gov
The interaction between REV7 and the catalytic subunit REV3L is essential for the function of DNA polymerase ζ (Pol ζ), which can replicate past DNA lesions that block standard polymerases. nih.gov By inhibiting this protein-protein interaction, thienopyrimidine derivatives can disrupt the TLS pathway. researchgate.nethilarispublisher.com This disruption can sensitize cancer cells to DNA-damaging agents like cisplatin, making the inhibition of the REV7/REV3L interaction an attractive strategy in oncology. nih.govnih.gov
Molecular Interactions and Binding Modes at Target Sites
The efficacy of benzo researchgate.netrsc.orgthieno[2,3-d]pyrimidin-4-ol derivatives as modulators of biological targets is determined by the precise molecular interactions they form within the binding sites of proteins. Detailed studies involving molecular modeling, docking, and crystallography have provided insights into these interactions.
Elucidation of Key Hydrogen Bonding Networks
Hydrogen bonds are critical for the specific and high-affinity binding of ligands to their protein targets. For benzo researchgate.netrsc.orgthieno[2,3-d]pyrimidine derivatives, the pyrimidine (B1678525) ring is a key locus for such interactions. For instance, in the design of anti-inflammatory agents, researchers have considered exploiting potential hydrogen bonding that could arise from an amino group on the pyrimidine ring to optimize target interaction. nih.gov
In studies of microtubule-targeting agents, the N1 nitrogen of the pyrimidine ring and a 2-amino group of 5,6,7,8-tetrahydrobenzo researchgate.netrsc.orgthieno[2,3-d]pyrimidines were found to form water-mediated hydrogen bond interactions with the backbone of the Cysβ239 residue in the colchicine binding site of tubulin. google.com Similarly, molecular docking simulations of a derivative acting as a dipeptidyl peptidase-4 (DPP-4) inhibitor highlighted the importance of interactions with residues such as Tyr547 and Lys554, which are likely to involve hydrogen bonding. expasy.org
Analysis of Hydrophobic and Van der Waals Interactions
Beyond hydrogen bonding, hydrophobic and van der Waals forces play a crucial role in the stability of ligand-protein complexes. For benzo researchgate.netrsc.orgthieno[2,3-d]pyrimidine phthalimide derivatives that inhibit DPP-4, molecular modeling has indicated significant hydrophobic interactions with specific residues. hilarispublisher.com These include interactions with Trp629 and a hydrophobic pocket designated as S2, which is lined with residues like Arg125, Ser209, Phe357, and Tyr547. hilarispublisher.com
In the context of kinase inhibition, protein crystal structures of benzothienopyrimidinones bound to Pim-1 kinase have been instrumental in guiding structure-activity relationship (SAR) studies. These structures allow for a detailed analysis of the van der Waals contacts and hydrophobic interactions between the inhibitor and the amino acid residues lining the ATP-binding pocket of the kinase, facilitating the design of more potent and selective inhibitors.
Conformational Analysis of Ligand-Target Complexes
Understanding the three-dimensional arrangement, or conformation, of a ligand within its target's binding site is essential for rational drug design. A variety of advanced techniques are used to achieve this for benzo researchgate.netrsc.orgthieno[2,3-d]pyrimidine derivatives.
X-ray Crystallography : This technique has provided high-resolution structures of benzothienopyrimidinones in complex with Pim-1 kinase, revealing the precise binding mode and orientation of the inhibitor.
Molecular Docking : Docking simulations have been used to predict the binding pose of derivatives in various targets. For example, the docked pose of a derivative in the colchicine site of tubulin showed that its pyrimidine ring overlapped with that of the known ligand, colchicine. google.com
Molecular Dynamics (MD) Simulations : MD simulations have been employed to study the dynamic behavior of the enzyme-inhibitor complex over time. For a DPP-4 inhibitor, MD simulations provided insights into the stability of the complex and confirmed the importance of key interacting residues identified through docking. expasy.org
These conformational analyses provide a detailed picture of how the benzo researchgate.netrsc.orgthieno[2,3-d]pyrimidine scaffold and its substituents orient themselves to achieve optimal interaction with their biological targets.
| Compound Class | Target Protein | Key Interacting Residues/Features | Type of Interaction |
|---|---|---|---|
| Tetrahydrobenzo researchgate.netrsc.orgthieno[2,3-d]pyrimidines | Tubulin (Colchicine Site) | Cysβ239 (backbone) | Water-mediated Hydrogen Bonding. google.com |
| Benzo researchgate.netrsc.orgthieno[2,3-d]pyrimidine phthalimide derivative | DPP-4 | Tyr547, Lys554 | Hydrogen Bonding. expasy.org |
| Benzo researchgate.netrsc.orgthieno[2,3-d]pyrimidine phthalimide derivative | DPP-4 | Trp629, S2 pocket (Arg125, Phe357, Tyr547) | Hydrophobic Interactions. hilarispublisher.com |
| Benzothienopyrimidinones | Pim-1 Kinase | ATP-binding pocket | Hydrophobic and Van der Waals Interactions. |
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Studies for Ligand-Protein Binding Affinity Prediction
Molecular docking is a computational technique extensively used to predict the preferred orientation of a ligand when bound to a protein target. This method has been instrumental in understanding the binding modes and predicting the binding affinities of various benzo researchgate.netnih.govthieno[2,3-d]pyrimidine (B153573) derivatives against a range of biological targets.
One notable study focused on a series of benzo researchgate.netnih.govthieno[2,3-d]pyrimidine phthalimide (B116566) derivatives as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme implicated in type 2 diabetes. researchgate.net Molecular docking simulations revealed that the most potent inhibitor, 2-(2-(3-chlorobenzyl)-5,6,7,8-tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione, formed crucial interactions within the DPP-4 active site. The key residues involved in the formation of the enzyme-inhibitor complex were identified as Tyr547, Lys554, and Trp629. nih.govresearchgate.net
In the field of oncology, derivatives of 5,6,7,8-tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidine have been investigated as microtubule targeting agents. Docking studies of these compounds into the colchicine (B1669291) binding site of tubulin showed that the tricyclic scaffold overlapped well with the A- and C-rings of colchicine. mdpi.com The docked poses, with scores ranging from -9.68 to -10.89 kcal/mol, indicated favorable binding energies. mdpi.com Specific hydrophobic interactions were observed between the cyclohexene (B86901) ring of the ligand and residues such as Leuβ246, Alaβ248, and Metβ257. mdpi.com
Furthermore, novel hexahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidine derivatives have been designed as potential VEGFR-2 inhibitors. nih.gov Molecular modeling was employed to determine the binding profile and affinity of the most potent derivative towards the VEGFR-2 active site. nih.gov Similarly, thieno[2,3-d]pyrimidine derivatives have been identified as inhibitors of KRAS G12D, a challenging cancer target. A combinatorial virtual screening approach, which includes docking, was used to discover these novel inhibitors. researchgate.net
The table below summarizes the findings from various molecular docking studies on benzo researchgate.netnih.govthieno[2,3-d]pyrimidine derivatives.
| Target Protein | Derivative Scaffold | Key Interacting Residues | Predicted Binding Energy/Score | Reference |
| Dipeptidyl Peptidase-4 (DPP-4) | Benzo researchgate.netnih.govthieno[2,3-d]pyrimidine phthalimide | Tyr547, Lys554, Trp629 | Not specified | researchgate.net |
| Tubulin (Colchicine Site) | 5,6,7,8-Tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidine | Leuβ246, Alaβ248, Metβ257, Alaβ314, Alaβ352 | -9.68 to -10.89 kcal/mol | mdpi.com |
| VEGFR-2 | Hexahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidine | Not specified | Not specified | nih.gov |
| KRAS G12D | Thieno[2,3-d]pyrimidine | Not specified | Not specified | researchgate.net |
| EGFR | Cyclopenta researchgate.netnih.govthieno[2,3-d] researchgate.netresearchgate.nettandfonline.comtriazolo[1,5-a]pyrimidin-9(6H)-one | Met769, Val702, Glu738 | -9.33 to -11.46 kcal/mol | mdpi.com |
Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior of Complexes
To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior and stability of ligand-protein complexes over time. These simulations provide a more realistic representation of the interactions in a physiological environment.
In the study of the noncompetitive DPP-4 inhibitor, MD simulations were performed to analyze the stability of the enzyme-inhibitor complex. researchgate.net The simulations highlighted the prevalence of hydrophobic interactions with Trp629 and Tyr547, as well as dominant water-bridged interactions with Lys554. nih.gov This dynamic view of the binding interactions reinforced the findings from the initial docking studies.
Another study on thieno[2,3-d]pyrimidine derivatives as EGFR inhibitors also utilized MD simulations to confirm the stability of the ligand within the EGFR binding pocket over a simulation time of 100 nanoseconds. tandfonline.com Similarly, MD simulations were used to validate the binding of a potent thieno[2,3-d]pyrimidine-based VEGFR-2 inhibitor, confirming the stability of the interactions observed in docking. nih.gov
These studies demonstrate the importance of MD simulations in validating docking poses and providing deeper insights into the conformational stability and dynamic nature of the ligand-receptor interactions, which is crucial for the rational design of more effective inhibitors.
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used as a query in virtual screening of large compound libraries to identify novel molecules with the potential for similar activity.
For benzo researchgate.netnih.govthieno[2,3-d]pyrimidine derivatives, this approach has been applied to discover new anticancer agents. For instance, the ATP-binding site of VEGFR-2 inhibitors is known to have four key pharmacophoric features. nih.gov This understanding can guide the design of new thieno[2,3-d]pyrimidine-based inhibitors that incorporate these features.
A successful application of virtual screening was demonstrated in the discovery of novel thieno[2,3-d]pyrimidine analogs as KRAS G12D inhibitors. researchgate.net A combinatorial virtual screening approach was employed, leading to the identification of compounds with potent antiproliferative activity in KRAS G12D mutated cancer cell lines. researchgate.net This highlights the power of virtual screening in identifying novel hits from large chemical spaces, which can then be synthesized and evaluated experimentally. The thieno[2,3-d]pyrimidine scaffold is considered a pharmacophore fragment in the design of antimalarial agents, often conjugated with other pharmacophores like diphenylmethylpiperazine to enhance activity. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, providing insights into their structure, stability, and reactivity. These calculations have been applied to thienopyrimidine derivatives to understand the electronic factors influencing their biological activity.
DFT calculations have been used to determine the frontier molecular orbital energies, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), for a series of thienopyrimidine compounds. tandfonline.com The energies of these orbitals and the HOMO-LUMO energy gap are important descriptors of a molecule's reactivity and kinetic stability. For instance, in a study of novel thiophene (B33073) and thienopyrimidine derivatives, DFT calculations revealed that the compounds have low HOMO and LUMO energies, with the thienopyrimidine derivatives showing a smaller energy gap compared to their thiophene precursors, suggesting higher reactivity. tandfonline.com
In another study, DFT calculations were performed on a thieno[2,3-d]pyrimidine derivative targeting VEGFR-2 to gain insights into its structural and electronic properties. nih.gov These theoretical studies help to rationalize the observed biological activities and can guide the design of new derivatives with optimized electronic characteristics for improved potency and selectivity. For example, DFT calculations for a thienopyrimidine derivative with activity against the JAK1 kinase showed it had a low energy gap of 1.66 eV, which supports its inhibitory role. researchgate.net
The table below presents some calculated electronic properties for thienopyrimidine derivatives from a representative study.
| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| Thienopyrimidine derivative (JAK1 inhibitor) | -4.89 | -3.22 | 1.66 | researchgate.net |
| 4-Methyl thienopyrimidine | Low value | Low value | Lower than thiophene precursor | tandfonline.com |
In Silico Prediction of Molecular Attributes Relevant to Biological Activity and Selectivity
In silico methods are widely used to predict various molecular attributes, including Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity. These predictions are crucial in the early stages of drug discovery to assess the drug-likeness of compounds and identify potential liabilities.
For several series of benzo researchgate.netnih.govthieno[2,3-d]pyrimidine derivatives, in silico ADME profiling has been conducted. In a study of antimalarial compounds, the synthesized tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidine derivatives were predicted to have drug-like properties with a very low toxic effect. nih.govrsc.org Similarly, computational ADMET and toxicity studies were carried out for thieno[2,3-d]pyrimidine derivatives designed as VEGFR-2 inhibitors, indicating their potential for further drug development. nih.gov
These computational predictions help to de-risk drug discovery projects by allowing researchers to focus on compounds with a higher probability of success in later stages of development. The ability to computationally evaluate pharmacokinetic and toxicity profiles early on is a significant advantage in the efficient design of new therapeutic agents based on the benzo researchgate.netnih.govthieno[2,3-d]pyrimidine scaffold.
Pre Clinical Evaluation and Lead Compound Development Focus on in Vitro and in Vivo Models, Excluding Human Clinical Trials
In Vitro Biological Evaluation Methodologies
The preclinical assessment of benzo researchgate.netnih.govthieno[2,3-d]pyrimidine (B153573) derivatives involves a battery of in vitro assays to determine their biological activity and mechanism of action. These methodologies are crucial for identifying lead compounds for further development.
Derivatives of the benzo researchgate.netnih.govthieno[2,3-d]pyrimidine scaffold have been extensively evaluated for their anticancer properties against a wide array of human cancer cell lines. A primary screening tool is the National Cancer Institute's 60-cell line panel (NCI-60), which provides a broad assessment of a compound's antiproliferative activity across different cancer types. nih.govnih.govresearchgate.net
Several studies have reported significant cytotoxic and cytostatic effects. For instance, certain hexahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidine derivatives, when screened by the NCI, showed potent anticancer activity. nih.govnih.gov Compound 6f exhibited broad-spectrum antiproliferative activity, with GI₅₀ values in the submicromolar range against 10 different cancer cell lines. nih.gov Another derivative, compound 8 , also demonstrated remarkable growth-inhibiting activity in the NCI-60 screen, warranting further investigation at multiple dose concentrations. nih.govresearchgate.net Similarly, 3-phenyltetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidine derivatives 5b , 5f , and 9c showed significant mean growth inhibition of 55.62%, 55.79%, and 71.40%, respectively, in a single-dose NCI assay. researchgate.net
Beyond the NCI-60 panel, specific derivatives have been tested against individual cell lines, showing potent activity. Benzothienopyrimidinones, developed as Pim kinase inhibitors, exhibited submicromolar EC₅₀ values in K562 (leukemia) and MV4-11 (leukemia) cell lines. nih.gov Other research has highlighted the efficacy of various derivatives against solid tumor cell lines, including MCF-7 (breast), HepG2 (liver), HCT-116 (colon), A549 (lung), and HeLa (cervical). rsc.orgmdpi.comlookchem.commdpi.com For example, 3-acridinyl derivatives showed high activity against MCF-7 and HepG2 cell lines. lookchem.com
| Derivative Class | Cell Line | Activity Metric | Reported Value (µM) | Reference |
|---|---|---|---|---|
| Hexahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidine (Compound 6f) | NCI-60 Panel (10 lines) | GI₅₀ | Submicromolar | nih.gov |
| Benzothienopyrimidinone (Compound 14j) | K562 (Leukemia) | EC₅₀ | 1.7 | nih.gov |
| Benzothienopyrimidinone | MV4-11 (Leukemia) | EC₅₀ | Submicromolar | nih.gov |
| Tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidine (Compound 3z) | MCF-7 (Breast) | High Activity | N/A | lookchem.com |
| Tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidine (Compound 3r) | HepG-2 (Liver) | High Activity | N/A | lookchem.com |
| Tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidine (F3-F6, F16) | A549 (Lung), HeLa (Cervical) | Demonstrated non-cytotoxicity | rsc.org | |
| 3-phenyltetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidine (5b, 5f, 9c) | HCT-116 (Colon) | Significant Antitumor Activity | N/A | researchgate.net |
The anticancer effects of benzo researchgate.netnih.govthieno[2,3-d]pyrimidine derivatives are often linked to their ability to inhibit specific enzymes crucial for cancer cell survival and proliferation. Various enzyme inhibition assays have been employed to elucidate these molecular mechanisms.
Kinase Inhibition: A significant focus has been on protein kinases. Certain derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis. nih.gov Compounds 6b , 6f , and 6g inhibited VEGFR-2 with IC₅₀ values of 0.290, 0.066, and 0.16 µM, respectively. nih.gov Another family of kinases, the Pim kinases (Pim-1, Pim-2, Pim-3), which are overexpressed in many cancers, are also targeted. A novel class of benzothienopyrimidinones potently inhibited all three Pim kinases with Kᵢ values in the subnanomolar to low single-digit nanomolar range. nih.gov Specifically, compound 14j showed Kᵢ values of 2, 3, and 0.5 nM against Pim-1, Pim-2, and Pim-3, respectively. nih.gov
Topoisomerase Inhibition: Topoisomerases are essential enzymes for managing DNA topology, and their inhibition is a validated anticancer strategy. nih.gov Hexahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidine derivatives have been investigated as topoisomerase IIα inhibitors. Compound 8 displayed potent inhibitory activity with an IC₅₀ of 41.67 µM, which was more potent than the reference drug etoposide (B1684455) (IC₅₀ = 99.86 µM). nih.govresearchgate.net
Other Enzymes: The therapeutic potential of this scaffold extends beyond cancer. A library of benzo researchgate.netnih.govthieno[2,3-d]pyrimidine phthalimide (B116566) derivatives was evaluated for activity against dipeptidyl peptidase-4 (DPP-4), an enzyme relevant to diabetes. nih.govresearchgate.net The most effective compound showed an IC₅₀ value of 34.17 µM and was identified as a rare noncompetitive inhibitor. nih.govresearchgate.net Additionally, some derivatives have been evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. nih.govdocumentsdelivered.comresearchgate.net
| Derivative | Enzyme Target | Activity Metric | Reported Value | Reference |
|---|---|---|---|---|
| Compound 6f | VEGFR-2 | IC₅₀ | 0.066 µM | nih.gov |
| Compound 8 | Topoisomerase IIα | IC₅₀ | 41.67 µM | nih.gov |
| Compound 14j | Pim-1 Kinase | Kᵢ | 2 nM | nih.gov |
| Compound 14j | Pim-2 Kinase | Kᵢ | 3 nM | nih.gov |
| Compound 14j | Pim-3 Kinase | Kᵢ | 0.5 nM | nih.gov |
| Phthalimide derivative (Compound 14) | Dipeptidyl peptidase-4 (DPP-4) | IC₅₀ | 34.17 µM | nih.govresearchgate.net |
A key mechanism through which many anticancer agents exert their effect is by inducing programmed cell death (apoptosis) and causing cell cycle arrest. Flow cytometry and biochemical assays are standard methods to study these phenomena.
Studies on hexahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidine derivatives have shown that they can significantly trigger apoptosis. One compound increased the total apoptotic ratio by 21.27-fold compared to control cells. nih.gov Another derivative, compound 8 , not only increased the total apoptotic ratio by 19.1-fold but also elevated the levels of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov This suggests that the apoptotic activity is mechanism-based. Similarly, other derivatives have been shown to increase levels of caspase-9, an initiator caspase. researchgate.net
In addition to apoptosis, these compounds can interfere with the normal progression of the cell cycle. Cell cycle analysis revealed that compound 8 induced cell growth arrest at the G2/M phase in the HT-29 colon cancer cell line. nih.gov Another derivative, compound 4g , caused MCF-7 breast cancer cells to arrest in the S phase of the cell cycle. researchgate.net This disruption of the cell cycle prevents cancer cells from dividing and proliferating.
A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by efflux pumps like P-glycoprotein (P-gp). cardiff.ac.uk Some thieno[2,3-d]pyrimidine derivatives have been investigated for their ability to modulate P-gp activity and potentially reverse MDR.
A specific 4-aminothieno[2,3-d]pyrimidine, known as QB13, was identified as a P-gp modulator. researchgate.net Subsequent research involved the synthesis of a series of 2-alkylthio-4-aminothieno[2,3-d]pyrimidines based on this lead structure. These analogs were tested for their ability to affect the accumulation of daunorubicin, a known P-gp substrate, in cells overexpressing the transporter. researchgate.net The studies showed that these compounds could act as modulators of P-gp's substrate specificity, which is a novel approach to overcoming resistance. researchgate.net This line of research suggests that the benzo researchgate.netnih.govthieno[2,3-d]pyrimidine scaffold could be a valuable starting point for developing agents that circumvent P-gp-mediated drug resistance. researchgate.netclinpgx.org
The therapeutic utility of the benzo researchgate.netnih.govthieno[2,3-d]pyrimidine core extends to infectious diseases. Numerous derivatives have been synthesized and screened for their antibacterial and antifungal activities using standard broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).
Several thieno[2,3-d]pyrimidinediones have demonstrated potent activity against a range of multi-drug resistant Gram-positive bacteria. nih.gov This includes clinically important pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE), with MIC values reported in the 2–16 mg/L range. nih.gov The activity against Gram-negative strains was generally more moderate. nih.gov
Other studies have reported broad-spectrum antimicrobial activity. researchgate.netmdpi.com For instance, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives showed significant inhibitory effects against bacteria with MIC values of 4–20 µmol/L. mdpi.com In terms of antifungal activity, some compounds exhibited good to moderate inhibition against various fungal strains, including Candida albicans and Aspergillus flavus. researchgate.netmdpi.com One derivative showed activity against C. albicans with an MIC value of 200 μg/mL. researchgate.net These findings highlight the potential of this scaffold for the development of new antimicrobial agents to combat resistant pathogens. lookchem.commdpi.compensoft.net
| Derivative Class | Organism | Activity Metric | Reported Value | Reference |
|---|---|---|---|---|
| Thieno[2,3-d]pyrimidinediones | MRSA, VISA, VRSA, VRE | MIC | 2–16 mg/L | nih.gov |
| Thieno[2,3-d]pyrimidinediones | Gram-negative strains | MIC | 16–32 mg/L | nih.gov |
| 2,3-dihydropyrido[2,3-d]pyrimidine-4-one | Bacteria | MIC | 4–20 µmol/L | mdpi.com |
| Thieno[2,3-d]pyrimidine (Compound 4n) | Candida albicans | MIC | 200 µg/mL | researchgate.net |
Chronic inflammation is linked to various diseases, and targeting inflammatory pathways is a key therapeutic strategy. Benzo researchgate.netnih.govthieno[2,3-d]pyrimidine derivatives have been assessed for their anti-inflammatory properties by measuring their effects on key inflammatory mediators.
A primary method involves using lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW264.7) to mimic an inflammatory response. The production of nitric oxide (NO), a key inflammatory signaling molecule, is measured using the Griess assay. nih.govdocumentsdelivered.com Studies have shown that certain tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidine derivatives can dramatically inhibit the release of NO in a dose-dependent manner. nih.govdocumentsdelivered.comconnectjournals.com
In addition to NO, the inhibition of pro-inflammatory cytokines is also measured, typically via Enzyme-Linked Immunosorbent Assay (ELISA). Several derivatives were found to significantly inhibit the secretion of cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in LPS-stimulated macrophages, without causing cytotoxicity. nih.govdocumentsdelivered.com The mechanism for this activity was further explored, revealing that the lead compounds suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. nih.govdocumentsdelivered.comnih.gov
In Vivo Model Investigations
In vivo studies are critical for validating the therapeutic potential observed in preliminary in vitro assays. Derivatives of the benzo mdpi.comnih.govthieno[2,3-d]pyrimidine core have been evaluated in several animal models to determine their antitumor, anti-inflammatory, and anti-parasitic activities.
The antitumor efficacy of tetrahydrobenzo mdpi.comnih.govthieno[2,3-d]pyrimidine derivatives has been demonstrated in murine xenograft models. One notable compound, N4-(4-methoxyphenyl)-N4-methyl-5,6,7,8-tetrahydrobenzo mdpi.comnih.govthieno[2,3-d]pyrimidine-2,4-diamine (Compound 4 ), exhibited statistically significant antitumor effects in a murine xenograft model using MDA-MB-435 human melanoma cells. mdpi.com This highlights the potential of this chemical class in oncology. Further studies with other derivatives in various cancer cell line xenografts, including breast cancer models (MCF-7), have also shown significant reduction in tumor growth, validating the scaffold as a promising backbone for the development of novel anti-cancer agents. nih.gov
| Compound Derivative | Cancer Model | Key In Vivo Finding | Reference |
|---|---|---|---|
| N4-(4-methoxyphenyl)-N4-methyl-5,6,7,8-tetrahydrobenzo mdpi.comnih.govthieno[2,3-d]pyrimidine-2,4-diamine | MDA-MB-435 (Human Melanoma) Xenograft | Demonstrated statistically significant antitumor effects. | mdpi.com |
| Thiophenyl thienopyrimidinone derivatives | MCF-7 (Breast Cancer) Xenograft | Significantly reduced tumor growth compared to control models. | nih.gov |
The anti-inflammatory properties of tetrahydrobenzo mdpi.comnih.govthieno[2,3-d]pyrimidine derivatives have been confirmed using the carrageenan-induced rat paw edema model, a standard for evaluating anti-inflammatory drugs. In these studies, administration of specific derivatives led to a significant reduction in paw swelling. For instance, compound A6, a derivative from a synthesized series, demonstrated anti-inflammatory activity comparable to the well-known non-steroidal anti-inflammatory drug (NSAID), Indomethacin. This effect is often linked to the inhibition of pro-inflammatory mediators. The positive outcomes in such models suggest that these compounds could be developed as effective treatments for inflammatory conditions.
While many anti-parasitic evaluations begin with in vitro screening against parasites like Plasmodium falciparum, subsequent in vivo testing in model organisms is essential. Derivatives of the thieno[2,3-d]pyrimidine class have been tested in rodent malaria models, such as those using Plasmodium berghei. One promising compound, N2-(tert-butyl)-N mdpi.com-(3-(dimethylamino)propyl)-6-(p-tolyl)thieno[3,2-d]pyrimidine-2,4-diamine, demonstrated good antiplasmodial activity against the hepatic stage of P. berghei. malariaworld.org Earlier studies on 2,4-diaminothieno[2,3-d]pyrimidine derivatives also reported activity against P. berghei and P. gallinaceum, although often at high doses. rsc.org These findings indicate that the scaffold is a viable starting point for the development of novel antimalarial agents.
| Compound Class/Derivative | Model Organism | Key In Vivo Finding | Reference |
|---|---|---|---|
| N2-(tert-butyl)-N mdpi.com-(3-(dimethylamino)propyl)-6-(p-tolyl)thieno[3,2-d]pyrimidine-2,4-diamine | Plasmodium berghei (hepatic stage) | Showed good antiplasmodial activity. | malariaworld.org |
| 2,4-diaminothieno[2,3-d]pyrimidine derivatives | Plasmodium berghei and P. gallinaceum | Displayed activity, with some compounds showing significant effects at high doses. | rsc.org |
Pre-clinical Pharmacokinetic Profiling (e.g., Bioavailability, Half-life in Animal Models)
The journey of a potential drug from a chemical entity to a therapeutic agent is heavily dependent on its pharmacokinetic properties. Pre-clinical profiling in animal models provides essential data on absorption, distribution, metabolism, and excretion (ADME). For the benzo mdpi.comnih.govthieno[3,2-d]pyrimidin-4-one series, a derivative identified as compound 14j underwent pharmacokinetic studies in CD-1 mice. nih.gov The results were highly encouraging, showing an oral bioavailability of 76%. nih.gov Further ADME profiling of this compound indicated a long half-life in both human and mouse liver microsomes, good permeability, and modest protein binding. nih.gov Another study focused on improving the properties of an antimalarial hit compound, Gamhepathiopine, which led to a new thieno[3,2-d]pyrimidine (B1254671) analogue with enhanced intestinal permeability and microsomal stability. malariaworld.org Such favorable pharmacokinetic profiles are crucial for prioritizing compounds for further development.
| Compound Derivative | Animal Model | Pharmacokinetic Parameter | Finding | Reference |
|---|---|---|---|---|
| Compound 14j (Benzothienopyrimidinone) | CD-1 Mice | Oral Bioavailability | 76% | nih.gov |
| Compound 14j (Benzothienopyrimidinone) | Mouse Liver Microsomes | Metabolic Stability | Long half-life | nih.gov |
| N2-(tert-butyl)-N mdpi.com-(3-(dimethylamino)propyl)-6-(p-tolyl)thieno[3,2-d]pyrimidine-2,4-diamine | N/A (In vitro models) | Permeability & Stability | Improved intestinal permeability and microsomal stability over parent compound. | malariaworld.org |
Strategies for Hit-to-Lead Optimization and Lead Compound Prioritization
The process of converting a "hit" compound, identified from initial screening, into a "lead" compound with a more drug-like profile involves strategic chemical modifications. For the benzo mdpi.comnih.govthieno[2,3-d]pyrimidine class, several optimization strategies have been employed.
Structure-Activity Relationship (SAR) Studies: A cornerstone of optimization, SAR studies involve systematically altering parts of the molecule to understand the effect on biological activity. For example, research has shown that phthalimide derivatives of the core structure exhibit better activity than their amine precursors, guiding the synthetic focus. nih.gov Similarly, replacing a methoxy (B1213986) group with an isosteric methylthio group was found to substantially increase potency in microtubule depolymerization assays. mdpi.com
Structure-Based Drug Design: The use of protein crystal structures has been instrumental in guiding SAR studies. By visualizing how benzothienopyrimidinone inhibitors bind to their target, such as Pim-1 kinase, researchers can make rational design choices to improve potency and selectivity. nih.gov
Scaffold Hopping and Bioisosteric Replacement: To enhance properties and discover novel chemical matter, strategies like scaffold hopping have been utilized. mdpi.com Isosteric replacement, such as substituting a sulfur atom for an -NH group or a thiophene (B33073) ring for a benzene (B151609) ring, has been shown to improve antiproliferative and microtubule depolymerizing activities. mdpi.com
Through these iterative cycles of design, synthesis, and testing, researchers can prioritize lead compounds that balance high potency with favorable ADME properties, moving them forward in the pre-clinical development pipeline.
Potential Applications As Chemical Probes and Research Tools
Utility in Mechanistic Biology Studies for Target Validation
Derivatives of the benzo scbt.comnih.govthieno[2,3-d]pyrimidine (B153573) scaffold have been instrumental in validating a variety of biological targets by providing a means to selectively modulate their function in cellular and preclinical models. The core structure can be chemically modified to generate potent and selective inhibitors of specific enzymes and proteins, thereby allowing researchers to probe their roles in physiological and pathological processes.
A significant area of application is in the study of protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in diseases such as cancer. For instance, derivatives of tetrahydrobenzo scbt.comnih.govthieno[2,3-d]pyrimidine have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. patsnap.com These compounds allow for the detailed investigation of signaling pathways downstream of EGFR, helping to validate its role in cell proliferation and survival.
Similarly, benzothienopyrimidinones, a class of compounds derived from the core scaffold, have been identified as highly potent and selective inhibitors of Pim kinases (Pim-1, Pim-2, and Pim-3). nih.gov These serine/threonine kinases are implicated in various hematopoietic malignancies and solid tumors. The availability of such inhibitors enables researchers to dissect the specific contributions of each Pim kinase family member to cancer progression, thus validating them as therapeutic targets. nih.gov The interruption of Bad phosphorylation by these inhibitors in cell lines provides clear mechanistic evidence of their on-target activity. nih.gov
Beyond kinases, derivatives of this scaffold have been used to validate other enzyme targets. For example, a library of benzo scbt.comnih.govthieno[2,3-d]pyrimidine phthalimide (B116566) derivatives was synthesized and evaluated for inhibitory activity against dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. nih.gov The identification of a noncompetitive inhibitor from this library offers a unique tool to study the allosteric regulation of DPP-4 and its implications in diabetes. nih.gov
Furthermore, the versatility of the scaffold is highlighted by its application in targeting microtubule dynamics. A series of 4-substituted 5,6,7,8-tetrahydrobenzo scbt.comnih.govthieno[2,3-d]pyrimidines were designed as microtubule targeting agents. mdpi.com These compounds induce microtubule depolymerization and exhibit potent antiproliferative effects, making them valuable tools to study the role of the cytoskeleton in cell division and to validate microtubules as a target for anticancer therapies. mdpi.com
The table below summarizes selected examples of Benzo scbt.comnih.govthieno[2,3-d]pyrimidine derivatives and their utility in target validation.
| Derivative Class | Target | Research Application | Key Findings |
| Tetrahydrobenzo scbt.comnih.govthieno[2,3-d]pyrimidines | Epidermal Growth Factor Receptor (EGFR) | Investigating EGFR signaling in cancer | Potent inhibition of EGFR tyrosine kinase activity. patsnap.com |
| Benzothienopyrimidinones | Pim Kinases (Pim-1, -2, -3) | Validating Pim kinases as cancer targets | Potent and selective inhibition of all three Pim kinases; interruption of Bad phosphorylation. nih.gov |
| Benzo scbt.comnih.govthieno[2,3-d]pyrimidine phthalimides | Dipeptidyl Peptidase-4 (DPP-4) | Studying allosteric regulation of DPP-4 | Identification of a rare noncompetitive inhibitor of DPP-4. nih.gov |
| 4-Substituted 5,6,7,8-tetrahydrobenzo scbt.comnih.govthieno[2,3-d]pyrimidines | Microtubules | Probing the role of the cytoskeleton in cell division | Potent microtubule depolymerizing and antiproliferative effects. mdpi.com |
Development of Molecular Probes for Investigating Cellular Processes
The development of molecular probes, such as fluorescent or affinity-based probes, is crucial for visualizing and understanding dynamic cellular processes. The inherent properties of the benzo scbt.comnih.govthieno[2,3-d]pyrimidine scaffold and its amenability to chemical modification make it a promising starting point for the design of such tools.
While the primary focus of research on this scaffold has been on therapeutic applications, some studies have highlighted its potential in probe development. For instance, novel 2-aminobenzo scbt.comnih.govthieno[3,2-d]pyrimidine (B1254671) 5,5-dioxides have been synthesized and shown to possess solid-state fluorescence properties. nih.gov This intrinsic fluorescence is a key characteristic for the development of fluorescent molecular probes. By attaching this fluorescent core to a molecule that targets a specific cellular component, it is conceivable to create probes for cellular imaging and for tracking the localization and dynamics of the target molecule. The study demonstrated that modifications to the substituent groups on the pyrimidine (B1678525) ring can modulate the fluorescence intensity, suggesting that the photophysical properties can be fine-tuned for specific applications. nih.gov
Although the development of affinity-based probes, such as biotinylated derivatives, from the benzo scbt.comnih.govthieno[2,3-d]pyrimidine scaffold is not yet extensively reported, the chemical handles available on the core structure would readily allow for such modifications. For example, the synthesis of derivatives with reactive groups or linkers would enable the attachment of biotin (B1667282) or other tags. These affinity probes could then be used in techniques like affinity chromatography or chemoproteomics to identify the cellular binding partners of a particular derivative, further elucidating its mechanism of action and potentially uncovering new biological targets.
The table below outlines the potential for developing molecular probes based on the Benzo scbt.comnih.govthieno[2,3-d]pyrimidine scaffold.
| Probe Type | Potential Application | Required Modifications | Supporting Evidence |
| Fluorescent Probes | Cellular imaging, tracking target localization | Attachment of the fluorescent benzo scbt.comnih.govthieno[3,2-d]pyrimidine core to a targeting moiety. | Synthesis of derivatives with inherent solid-state fluorescence. nih.gov |
| Affinity-Based Probes (e.g., Biotinylated) | Target identification, pull-down assays | Introduction of a linker and a biotin tag onto the scaffold. | The scaffold's amenability to chemical modification allows for the introduction of necessary functional groups. |
Conclusion and Future Perspectives
Summary of Current Academic Research on Benzoontosight.aiconnectjournals.comthieno[2,3-d]pyrimidin-4-ol
Academic research on Benzo ontosight.aiconnectjournals.comthieno[2,3-d]pyrimidin-4-ol and its derivatives, particularly the tautomeric 4-oxo form (a 5,6,7,8-tetrahydrobenzo ontosight.aiconnectjournals.comthieno[2,3-d]pyrimidin-4(3H)-one), has revealed a wide spectrum of pharmacological potential. The core structure has been extensively modified to explore structure-activity relationships, leading to the identification of potent agents for various biological targets. Key research findings are concentrated in the areas of anti-inflammatory, anticancer, and antidiabetic activities.
Derivatives have shown significant anti-inflammatory effects by modulating key signaling pathways. nih.gov Certain compounds effectively inhibit the production of nitric oxide (NO) and other inflammatory cytokines in macrophages by suppressing the nuclear translocation of NF-κB and inhibiting the phosphorylation of MAPKs. nih.gov
In oncology, the scaffold has been a fertile ground for the design of inhibitors targeting critical cancer-related pathways. Researchers have developed derivatives that act as potent antiproliferative agents through mechanisms such as the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for angiogenesis. nih.gov Other derivatives have been designed to target the B-RAF signaling pathway. researchgate.net Furthermore, the scaffold has been utilized to create microtubule targeting agents that disrupt cell division. mdpi.com A notable study identified a specific derivative, 2-(2-(3-chlorobenzyl)-5,6,7,8-tetrahydrobenzo ontosight.aiconnectjournals.comthieno[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione, as a rare noncompetitive inhibitor of dipeptidyl peptidase-4 (DPP-4), an important target in the management of type 2 diabetes. nih.gov Beyond these areas, various other biological activities, including antimicrobial and antioxidant properties, have also been reported for this class of compounds. connectjournals.com
| Therapeutic Area | Mechanism of Action / Target | Key Findings | References |
|---|---|---|---|
| Anti-inflammatory | Inhibition of NF-κB and MAPK signaling pathways | Derivatives significantly inhibited the secretion of NO and inflammatory cytokines in RAW264.7 cells. Certain compounds showed in vivo anti-inflammatory activity comparable to Indomethacin. | nih.gov |
| Anticancer | VEGFR-2 Inhibition / Antiangiogenic | Novel synthesized compounds showed potent anticancer activity against a panel of 60 tumor cell lines, with evidence of disrupting wound healing patterns in HUVECs. | nih.gov |
| Anticancer | Microtubule Targeting | Designed compounds caused microtubule depolymerization and showed potent antiproliferative effects in human cancer cell lines, with IC50 values in the nanomolar range. | mdpi.com |
| Anticancer | B-RAF Inhibition | Derivatives were rationally designed as B-RAF inhibitors and showed significant antitumor activity against multiple cancer cell lines. | researchgate.net |
| Antidiabetic | Noncompetitive DPP-4 Inhibition | A phthalimide (B116566) derivative was identified as a novel noncompetitive inhibitor of DPP-4 with an IC50 value of 34.17 ± 5.11 μM and showed low cytotoxicity. | nih.gov |
| Antimicrobial & Antioxidant | Radical Scavenging / Antibacterial | Thienopyrimidine-based benzodiazepine (B76468) derivatives demonstrated significant radical scavenging and antimicrobial activity against S. aureus and E. coli. | connectjournals.com |
Identification of Emerging Trends and Unexplored Research Avenues
The current body of research highlights several emerging trends. There is a clear trajectory towards designing highly specific agents that target key enzymes in disease pathways, such as protein kinases (VEGFR-2, B-RAF) and proteases (DPP-4). nih.govresearchgate.netnih.gov This target-based approach, often supported by computational modeling, is moving the field away from broad, phenotypic screening towards more rational drug discovery. Another trend is the exploration of this scaffold for metabolic diseases, a significant expansion from its traditional investigation in oncology and inflammation. nih.gov
Despite the extensive research, several avenues remain largely unexplored. These include:
Neurodegenerative Diseases: Given that inflammation and aberrant kinase activity are implicated in conditions like Alzheimer's and Parkinson's disease, the proven anti-inflammatory and kinase-inhibiting properties of benzo ontosight.aiconnectjournals.comthieno[2,3-d]pyrimidine (B153573) derivatives suggest they could be promising candidates for neuroprotective agents.
Virology and Parasitology: While some related thieno[2,3-d]pyrimidine compounds have been investigated for antiviral and antimalarial activities, this specific scaffold has not been systematically screened against a wide range of viruses and parasites. mdpi.com Its structural similarity to purines makes it an attractive starting point for developing inhibitors of viral or parasitic enzymes that process nucleotides.
Cardiovascular and Renal Diseases: The role of inflammation and specific signaling pathways in cardiovascular and renal disorders is well-established. The demonstrated effects on inflammatory mediators suggest potential utility in conditions such as atherosclerosis or diabetic nephropathy, which warrants further investigation.
Epigenetic Targets: The versatility of the scaffold could be leveraged to design inhibitors of epigenetic enzymes, such as histone deacetylases (HDACs) or methyltransferases, which are increasingly recognized as important targets in cancer and other diseases.
Future Directions for Rational Design, Synthetic Innovation, and Mechanistic Elucidation of Novel Derivatives
To fully realize the therapeutic potential of the benzo ontosight.aiconnectjournals.comthieno[2,3-d]pyrimidin-4-ol scaffold, future research should focus on three interconnected areas:
Rational Design: The use of molecular docking and dynamics simulations has already proven valuable in identifying key interactions and guiding the design of more potent DPP-4 inhibitors. nih.gov Future efforts should leverage advanced computational tools, including artificial intelligence and machine learning algorithms, to perform large-scale virtual screening, predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and design derivatives with enhanced selectivity and improved pharmacokinetic profiles. A key goal will be to design inhibitors that can overcome drug resistance mechanisms, for instance, by targeting allosteric sites or multiple nodes in a signaling pathway. mdpi.com
Synthetic Innovation: The development of novel, efficient, and sustainable synthetic methodologies is crucial. While established methods like the Gewald reaction are effective, future work could explore green chemistry approaches, such as flow synthesis or the use of eco-friendly solvents and catalysts. mdpi.comresearchgate.net Microwave-assisted synthesis has also been shown to be effective. mdpi.com Expanding the synthetic toolkit will enable the creation of more diverse chemical libraries with novel substitutions and fused-ring systems, providing a broader chemical space for biological screening and the optimization of lead compounds.
Mechanistic Elucidation: A deeper understanding of how these molecules function at a molecular and cellular level is paramount. While some studies have identified the inhibition of specific pathways like NF-κB and PI3K/AKT/mTOR, the precise molecular interactions often remain to be fully characterized. nih.govnih.gov Future research should prioritize obtaining high-resolution crystal structures of derivatives in complex with their target proteins to visualize binding modes and rationalize structure-activity relationships. nih.gov Advanced biophysical and biochemical techniques should be employed to study binding kinetics and thermodynamics. Furthermore, elucidating the mechanism of action for compounds with unique profiles, such as the noncompetitive DPP-4 inhibitor, could provide invaluable insights for designing next-generation therapeutics with distinct advantages over existing drugs. nih.gov
By pursuing these integrated strategies, the scientific community can continue to unlock the therapeutic potential of benzo ontosight.aiconnectjournals.comthieno[2,3-d]pyrimidin-4-ol derivatives, paving the way for the development of novel and effective medicines.
Q & A
Basic: What are the primary synthetic routes for Benzo[4,5]thieno[2,3-d]pyrimidin-4-ol derivatives, and how are reaction conditions optimized?
Answer:
The synthesis typically involves cyclization reactions of precursor heterocycles. A common method includes heating intermediates (e.g., 2-aminothiophene derivatives) with sodium ethoxide in absolute ethanol under reflux for 6 hours, followed by acidification to precipitate the product . Optimization focuses on solvent choice (e.g., acetic anhydride as both solvent and catalyst for acetylated derivatives) and temperature control to minimize side reactions, as seen in the synthesis of pyrimido-thieno derivatives with yields exceeding 85% .
Basic: How is the structural identity of this compound derivatives confirmed?
Answer:
Structural confirmation relies on a combination of elemental analysis, NMR (¹H/¹³C), and mass spectrometry. For example, in studies of pyrazolo-thieno-pyrimidinones, key spectral data include characteristic carbonyl peaks (~1700 cm⁻¹ in IR) and aromatic proton shifts in ¹H NMR (δ 7.2–8.5 ppm) . X-ray crystallography is also employed for unambiguous confirmation, as demonstrated in anthracene-linked derivatives for OFET applications .
Advanced: How do substituents at the 2- and 3-positions influence anti-enzymatic activity in this scaffold?
Answer:
Substituents critically modulate interactions with enzyme active sites. For tyrosinase inhibition, the 2,4-dihydroxybenzene fragment at position 2 enhances binding affinity via hydrogen bonding with catalytic copper ions, as shown in molecular docking studies (ΔG = −8.2 kcal/mol for compound 4g ) . Conversely, 4-chlorophenyl groups at position 2 in pyrazolo-pyrimidinones improve anti-tuberculosis activity by increasing hydrophobic interactions with Mycobacterium tuberculosis H37RV targets . Contradictions in activity across studies may arise from assay variations (e.g., enzyme isoforms or cell-based vs. in vitro models).
Advanced: What strategies resolve contradictions in biological activity data between in vitro and cellular assays?
Answer:
Discrepancies often stem from solubility or metabolic instability. To address this:
- Solubility enhancement : Introduce polar groups (e.g., hydroxyl or carboxyl) at non-critical positions.
- Metabolic profiling : Use liver microsome assays to identify degradation pathways .
For example, HIV-1 NNRTI derivatives with improved cellular efficacy incorporated methyl groups at position 7 to block cytochrome P450-mediated oxidation .
Advanced: How are computational methods like molecular docking applied to design derivatives with enhanced activity?
Answer:
Docking studies (e.g., AutoDock Vina) predict binding modes and guide structural modifications. For tyrosinase inhibitors, simulations revealed that 2-substituted derivatives with planar aromatic systems align with the enzyme’s hydrophobic pocket, improving inhibition constants (Ki = 0.42 µM) . Similarly, NNRTI derivatives were optimized by introducing bulky substituents (e.g., trifluoromethyl) to fill the hydrophobic tunnel in HIV-1 reverse transcriptase .
Basic: What biological activities are associated with this scaffold, and what assays validate them?
Answer:
Reported activities include:
- Antiviral : HIV-1 NNRTI activity validated via MT-4 cell assays (EC50 = 0.18 µM for lead compounds) .
- Antimycobacterial : MIC values ≤1.56 µg/mL against M. tuberculosis using the Microplate Alamar Blue Assay .
- Antityrosinase : Spectrophotometric monitoring of L-DOPA oxidation (IC50 = 1.2 µM) .
Advanced: How are regioselectivity challenges addressed during functionalization of the pyrimidine ring?
Answer:
Regioselectivity is controlled via:
- Directing groups : Use of electron-withdrawing substituents (e.g., nitro) to direct electrophilic substitution to specific positions.
- Metal catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) for arylations at position 4, as demonstrated in tetrahydrobenzo-thieno derivatives .
Basic: What analytical techniques quantify purity and stability of these derivatives?
Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like ammonium acetate buffer (pH 6.5) .
- TGA/DSC : Assess thermal stability (decomposition >250°C for most derivatives) .
Advanced: What structural modifications improve pharmacokinetic properties without compromising activity?
Answer:
- LogP optimization : Introduce fluorine atoms to balance lipophilicity (target LogP 2–4) .
- Prodrug strategies : Esterification of hydroxyl groups (e.g., acetyl) to enhance oral bioavailability, as seen in antitubercular derivatives .
Advanced: How are mechanistic studies designed to elucidate off-target effects in cellular models?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
